Bienvenue dans la boutique en ligne BenchChem!

2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole

Lipophilicity XLogP3 Membrane permeability

2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886902-95-0, PubChem CID is a synthetic benzimidazole derivative bearing an ethylsulfonyl group at the C2 position and a 2-fluorobenzyl substituent at N1. The benzimidazole core provides a privileged pharmacophore scaffold, while the combined substituents confer a computed XLogP3 of 3.1 and a molecular weight of 318.37 g/mol.

Molecular Formula C16H15FN2O2S
Molecular Weight 318.37
CAS No. 886902-95-0
Cat. No. B2899192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole
CAS886902-95-0
Molecular FormulaC16H15FN2O2S
Molecular Weight318.37
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
InChIInChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3
InChIKeyNCVMUOPHFHMANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886902-95-0): Core Structural and Physicochemical Profile


2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole (CAS 886902-95-0, PubChem CID 18576790) is a synthetic benzimidazole derivative bearing an ethylsulfonyl group at the C2 position and a 2-fluorobenzyl substituent at N1. The benzimidazole core provides a privileged pharmacophore scaffold, while the combined substituents confer a computed XLogP3 of 3.1 and a molecular weight of 318.37 g/mol [1]. The compound is cataloged by multiple research chemical suppliers with a typical purity specification of ≥95%, primarily as a building block for medicinal chemistry and chemical biology applications [1] .

Why Generic Substitution Fails for 2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole: Substituent-Level Divergence from Closest Analogs


Within the alkylsulfonyl-benzimidazole compound family, small variations in the N1-benzyl substituent and the C2-alkylsulfonyl group produce measurable differences in computed lipophilicity, rotatable bond count, and steric bulk that directly influence molecular recognition, membrane permeability, and metabolic stability [1]. The regioisomeric position of the fluorine atom on the benzyl ring (ortho vs. para) can alter binding pose and target selectivity, as demonstrated in analogous ethylsulfonyl indole-benzimidazole series where p-fluorobenzyl substitution was critical for anticancer activity and estrogen receptor affinity [2]. Consequently, procurement of a close analog without rigorous functional equivalence data risks compromising assay reproducibility and structure-activity relationship (SAR) interpretation.

Product-Specific Quantitative Evidence Guide: Differentiation of 2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole from Structural Analogs


XLogP3 Lipophilicity Differential: Ethylsulfonyl (Target) vs. Methylsulfonyl Analog

The target compound (ethylsulfonyl) exhibits a computed XLogP3 of 3.1, which is 0.4 log units higher than the directly comparable methylsulfonyl analog (1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, CAS 663929-31-5, XLogP3 = 2.7) [1] [2]. This difference corresponds to an approximately 2.5-fold increase in theoretical partition coefficient, indicating enhanced membrane permeability potential while remaining within the drug-like lipophilicity range (XLogP3 < 5) defined by Lipinski's rule of five.

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Regioisomeric Fluorine Position: 2-Fluorobenzyl (Target) vs. 4-Fluorobenzyl Isomer

The target compound bears a 2-fluorobenzyl (ortho-fluoro) substituent at N1, distinguishing it from the 4-fluorobenzyl (para-fluoro) isomer (CAS 886924-77-2, PubChem CID 18576785). While both isomers share identical molecular formula (C₁₆H₁₅FN₂O₂S), molecular weight (318.37 g/mol), and XLogP3 (3.1) [1] [2], the ortho-fluorine position introduces steric constraints near the benzimidazole core and alters the electrostatic surface potential compared to the para-substituted analog. In published studies on related ethylsulfonyl indole-benzimidazole series, p-fluorobenzyl substitution was specifically identified as critical for potent anticancer effects and moderate estrogen receptor (ER) structural affinity [3], suggesting that the ortho-fluoro regioisomer may exhibit distinct target engagement profiles.

Regioisomerism Fluorine substitution Binding pose SAR

Alkyl Chain Branching Effect: Ethylsulfonyl (Target) vs. Isopropylsulfonyl Analog

The target compound carries a linear ethylsulfonyl group at C2, compared to the branched isopropylsulfonyl analog (CAS 886903-91-9, PubChem CID 18576806). The isopropylsulfonyl analog displays a higher computed XLogP3 of 3.5 (Δ +0.4 vs. target) and increased molecular weight (332.4 vs. 318.37 g/mol) [1] [2]. The linear ethylsulfonyl group provides intermediate lipophilicity and reduced steric demand at the catalytic or binding site compared to the bulkier isopropyl group, while maintaining the same hydrogen bond acceptor count (4) and hydrogen bond donor count (0) [1] [2].

Steric bulk Alkyl chain branching Metabolic stability Lipophilicity

Benzimidazole Core Necessity: Comparison with Des-Benzimidazole (Imidazole) and Des-Ethylsulfonyl Analogs

The benzimidazole bicyclic core differentiates the target from analogous sulfonylbenzyl-substituted imidazoles (single-ring imidazole core) disclosed in Bayer AG patent families (EP 0643060, US 5318980) as angiotensin II antagonists for hypertension and atherosclerosis [1]. While the imidazole series demonstrated cardiovascular activity, the benzimidazole core provides an expanded π-surface for additional hydrophobic contacts and potential π-π stacking interactions. Furthermore, the 2-ethylsulfonyl-1H-benzo[d]imidazole core without the N1-fluorobenzyl group (CAS 30192-40-6, MW 210.25) lacks the lipophilic benzyl substituent essential for target engagement; its computed properties (fewer carbons, lower MW) indicate fundamentally different pharmacokinetic behavior [2].

Benzimidazole scaffold Heterocycle comparison Binding affinity Scaffold hopping

Rotatable Bond Count and Conformational Flexibility: Target vs. Des-Fluorobenzyl Analog

The target compound possesses 4 rotatable bonds (ethylsulfonyl C–S and C–C bonds; benzyl CH₂–N and CH₂–aryl bonds) as computed by Cactvs 3.4.8.18 [1]. The N1-2-fluorobenzyl group contributes 2 rotatable bonds linking the benzimidazole core to the fluorophenyl ring. Removal of the fluorobenzyl substituent (i.e., 2-(ethylsulfonyl)-1H-benzo[d]imidazole, CAS 30192-40-6) reduces the rotatable bond count to approximately 2, substantially altering the conformational entropy penalty upon target binding. Additionally, the ortho-fluorine atom restricts rotation around the CH₂–aryl bond compared to unsubstituted benzyl analogs, conferring a more constrained conformational ensemble [1].

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency

Hydrogen Bond Acceptor Profile: Sulfonyl Oxygen Count Consistency Across Analogs

The target compound, like all close analogs in the alkylsulfonyl-benzimidazole series (methylsulfonyl, ethylsulfonyl, isopropylsulfonyl variants), maintains a consistent hydrogen bond acceptor (HBA) count of 4 (two sulfonyl oxygens, two benzimidazole nitrogens) and hydrogen bond donor (HBD) count of 0 [1] [2]. The ethylsulfonyl group does not alter the HBA/HBD pharmacophore compared to methylsulfonyl or isopropylsulfonyl analogs, meaning that differential biological activity within this series is driven primarily by lipophilicity and steric parameters rather than hydrogen bonding capacity [1] [2]. This supports the interpretation that lipophilicity differences (Δ XLogP3) and steric effects are the primary drivers of differential target engagement.

Hydrogen bond acceptor Sulfonyl group Target engagement Pharmacophore

Best Research and Industrial Application Scenarios for 2-(Ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole


Medicinal Chemistry SAR Exploration of Alkylsulfonyl Benzimidazole Series

The target compound serves as a key intermediate-lipophilicity member in an alkylsulfonyl benzimidazole SAR series, bridging the gap between the lower-lipophilicity methylsulfonyl analog (XLogP3 = 2.7) and the higher-lipophilicity isopropylsulfonyl analog (XLogP3 = 3.5) [1]. Researchers can use this compound to probe the lipophilicity-activity relationship while maintaining identical HBA/HBD pharmacophore features. The ortho-fluorobenzyl substitution further enables exploration of regioisomeric effects on target binding when compared to the para-fluoro isomer (CAS 886924-77-2) [1].

Benzimidazole-Focused Compound Library Design and Diversity Screening

As a benzimidazole building block with a full N1,C2-disubstitution pattern, this compound can serve as a synthetic intermediate or as a screening library member for target-based or phenotypic assays. The ortho-fluorobenzyl group introduces a conformational constraint not present in para-fluoro or unsubstituted benzyl analogs, potentially increasing hit selectivity in high-throughput screening campaigns [1]. The compound's drug-like computed properties (XLogP3 = 3.1, MW = 318.37, rotatable bonds = 4, HBA = 4, HBD = 0) place it within favorable chemical space for lead identification [1] [2].

Angiotensin II Receptor or Related GPCR Antagonist Research

The sulfonylbenzyl-substituted benzimidazole scaffold is disclosed in Bayer AG patents (EP 0643060) as a core structure for angiotensin II antagonists with antihypertensive and anti-atherosclerotic indications [1]. While the patent exemplification focuses on broader generic formulae, the specific 2-fluorobenzyl substitution pattern of the target compound may offer differentiated binding kinetics or selectivity within the angiotensin receptor family, warranting targeted pharmacological profiling.

Precursor for Further Derivatization via Nucleophilic Aromatic Substitution

The 2-fluorobenzyl group contains an aromatic fluorine atom activated toward nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling late-stage diversification at the benzyl ring. This synthetic handle distinguishes the target from non-fluorinated benzyl analogs and provides a route to generate focused libraries with varied substituents at the ortho position of the benzyl ring for SAR expansion [1].

Quote Request

Request a Quote for 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.